3,5-Dimethyl-1H-indole-2-carboxylic acid 3,5-Dimethyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16381-45-6
VCID: VC20997110
InChI: InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

3,5-Dimethyl-1H-indole-2-carboxylic acid

CAS No.: 16381-45-6

Cat. No.: VC20997110

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1H-indole-2-carboxylic acid - 16381-45-6

Specification

CAS No. 16381-45-6
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name 3,5-dimethyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Standard InChI Key GBZZEXCOEXFISD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2C)C(=O)O

Introduction

Chemical Structure and Identification

3,5-Dimethyl-1H-indole-2-carboxylic acid (CAS: 16381-45-6) is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring system. This compound features a carboxylic acid functional group at the 2-position and methyl substituents at positions 3 and 5 of the indole ring . The chemical formula is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol .

The structural representation is shown in Figure 1 (Note: This would include the chemical structure diagram). The compound features the characteristic indole nitrogen-hydrogen bond (NH) at position 1, which contributes to its reactivity and hydrogen bonding capabilities.

Molecular Identifiers

Table 1: Identification Parameters for 3,5-Dimethyl-1H-indole-2-carboxylic acid

ParameterValueSource
CAS Number16381-45-6
Molecular FormulaC₁₁H₁₁NO₂
IUPAC Name3,5-dimethyl-1H-indole-2-carboxylic acid
InChIInChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKeyGBZZEXCOEXFISD-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)NC(=C2C)C(=O)O

Physical and Chemical Properties

3,5-Dimethyl-1H-indole-2-carboxylic acid exhibits specific physicochemical properties that influence its behavior in various chemical environments. The compound's properties make it suitable for use in organic synthesis and pharmaceutical applications.

Physical Properties

Table 2: Physical Properties of 3,5-Dimethyl-1H-indole-2-carboxylic acid

PropertyValueNote
Molecular Weight189.21 g/molComputed value
Physical StateSolidStandard conditions
Boiling Point413.2 ± 40.0 °CPredicted value
Density1.287 ± 0.06 g/cm³Predicted value
pKa4.24 ± 0.30Predicted value
XLogP3-AA2.6Computed value
Hydrogen Bond Donor Count2Computed value
Hydrogen Bond Acceptor Count2Computed value
Rotatable Bond Count1Computed value
Exact Mass189.078978594 DaComputed value

Chemical Properties

The presence of the indole moiety in 3,5-Dimethyl-1H-indole-2-carboxylic acid contributes to its moderate to high lipophilicity, which can affect its biological activity and interaction with cellular systems . The carboxylic acid functional group allows it to participate in various chemical reactions, including esterification, amide formation, and salt formation.

The compound can behave as both a hydrogen bond donor (through the indole NH and carboxylic acid OH) and a hydrogen bond acceptor (through the carboxylic acid carbonyl and indole nitrogen), making it versatile in molecular interactions. The methyl groups at positions 3 and 5 influence the electron density distribution across the indole ring, potentially affecting its reactivity patterns .

Synthesis Methods

Several methods have been reported for the synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid and related compounds. These methods provide valuable routes for preparing this compound for research and application purposes.

Hemetsberger-Knittel Indole Synthesis

One approach to synthesize indole-2-carboxylic acid derivatives is through the Hemetsberger-Knittel indole synthesis . This method involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde

  • Thermolysis of the resultant methyl-2-azidocinnamate

  • Electrophilic cyclization to form the indole ring system

The reaction conditions, including temperature and stoichiometry of reactants, significantly influence the yield and purity of the product .

Functionalization of Preformed Indole Cores

Another approach involves the functionalization of preformed indole cores:

  • Starting with a commercially available indole core

  • Introduction of methyl groups at positions 3 and 5 through appropriate chemical transformations

  • Carboxylation at the 2-position to yield the target compound

Friedel-Crafts Acylation Route

The synthesis can also proceed via a Friedel-Crafts acylation pathway:

  • Acylation of an appropriately substituted indole at position 3 using an acyl chloride and aluminum chloride as a catalyst

  • Reduction of the ketone group to form the 3-methyl substituent

  • Hydrolysis of the ester group to yield the carboxylic acid

This method has been used for synthesizing similar indole-2-carboxylic acid derivatives with various substituents .

Chemical Reactivity and Transformations

3,5-Dimethyl-1H-indole-2-carboxylic acid can undergo various chemical transformations, particularly involving the carboxylic acid functional group, making it a versatile building block in organic synthesis.

Esterification

The carboxylic acid group readily undergoes esterification reactions to form the corresponding esters. For example:

  • The ethyl ester derivative (ethyl 3,5-dimethyl-1H-indole-2-carboxylate, CAS: 16423-76-0) can be prepared using ethanol and a strong acid catalyst like sulfuric acid .

  • The methyl ester derivative can be synthesized similarly using methanol under acidic conditions .

The conversion of 3,5-Dimethyl-1H-indole-2-carboxylic acid to its methyl ester has been reported with a high yield of 98% when reacted with methanol in the presence of concentrated sulfuric acid .

Amide Formation

The carboxylic acid function can be activated to form amides with various amines:

  • Using coupling reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF .

  • Through the acid chloride intermediate, which can be generated using thionyl chloride or oxalyl chloride.

This transformation is particularly important in medicinal chemistry for the preparation of biologically active compounds .

N-Substitution Reactions

The NH group at position 1 of the indole ring can undergo substitution reactions:

  • Alkylation using alkyl halides in the presence of a base like sodium hydride.

  • N-Arylation through Ullmann-type coupling reactions using copper catalysts .

These modifications can significantly alter the physicochemical properties and biological activities of the resulting compounds.

Applications in Research and Development

3,5-Dimethyl-1H-indole-2-carboxylic acid and its derivatives have found applications in various research areas, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

Indole-2-carboxylic acid derivatives, including 3,5-dimethyl variants, have been investigated for various biological activities:

  • As potential anti-parasitic agents targeting Trypanosoma cruzi, the causative agent of Chagas disease .

  • As selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), a protein involved in cancer cell survival .

  • As building blocks for compounds with potential applications in pharmaceuticals and agrochemicals .

The indole core's prevalence in many bioactive compounds makes derivatives like 3,5-Dimethyl-1H-indole-2-carboxylic acid valuable starting materials for drug discovery efforts.

As Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis:

  • For the preparation of more complex indole derivatives.

  • As a building block for heterocyclic compound libraries.

  • In the synthesis of natural product analogs.

Current Market Availability

Table 3: Commercial Availability of 3,5-Dimethyl-1H-indole-2-carboxylic acid

SupplierProduct NamePackagingPrice RangePurity
TRC3,5-Dimethyl-1H-indole-2-carboxylic Acid100 mg$60Not specified
TRC3,5-Dimethyl-1H-indole-2-carboxylic Acid500 mg$75Not specified
Classification ParameterStatusDetails
Hazard CodesXiIrritant
GHS Signal WordWarning
Hazard StatementsH315, H319, H335Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator